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molecular formula C8H7NO2 B188718 5-Aminophthalide CAS No. 65399-05-5

5-Aminophthalide

Cat. No. B188718
M. Wt: 149.15 g/mol
InChI Key: ISMUWQMUWFPFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06323199B1

Procedure details

3 g of 5-amino-phthalide, 10 ml of acetic anhydride and 30 ml of tetrahydrofuran are refluxed for 1 hour. The crystals that are precipitated after cooling are suctioned off and washed with isopropylether. 3.3 g of the title compound is obtained, flash point >300° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:7](=[O:8])[O:6][CH2:5]2.[C:12](OC(=O)C)(=[O:14])[CH3:13]>O1CCCC1>[C:12]([NH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:7](=[O:8])[O:6][CH2:5]2)(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC=1C=C2COC(=O)C2=CC1
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crystals that are precipitated
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
WASH
Type
WASH
Details
washed with isopropylether

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC=1C=C2COC(=O)C2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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